molecular formula C5H8N2O2 B3056957 1,3-Diazepane-2,4-dione CAS No. 75548-99-1

1,3-Diazepane-2,4-dione

Cat. No.: B3056957
CAS No.: 75548-99-1
M. Wt: 128.13 g/mol
InChI Key: GOFALJDPGWIYKL-UHFFFAOYSA-N
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Description

1,3-Diazepane-2,4-dione is a heterocyclic compound with the molecular formula C5H8N2O2 It is characterized by a seven-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diazepane-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of amino acid derivatives. For instance, the reaction of glycine derivatives with phosgene can yield this compound under controlled conditions . Another method includes the use of diketene and diamines, which undergo cyclocondensation to form the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diazepane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted diazepane derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1,3-Diazepane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diazepane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

    1,4-Diazepane-2,5-dione: Similar in structure but with different positioning of nitrogen atoms and carbonyl groups.

    1,3-Oxazepane-2,4-dione: Contains an oxygen atom in place of one nitrogen atom.

    1,3-Thiazepane-2,4-dione: Contains a sulfur atom in place of one nitrogen atom.

Uniqueness: 1,3-Diazepane-2,4-dione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3-diazepane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-4-2-1-3-6-5(9)7-4/h1-3H2,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFALJDPGWIYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318595
Record name 1,3-Diazepane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75548-99-1
Record name NSC332879
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diazepane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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